![molecular formula C26H35N5O2 B2367437 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 922120-82-9](/img/structure/B2367437.png)
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide
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Description
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
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Scientific Research Applications
ABCB1 Inhibitors
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, due to its structural similarities with certain tetrahydroquinoline and piperazine derivatives, may have applications in inhibiting the ABCB1 protein, which is a key factor in multidrug resistance in cancer therapy. Derivatives such as N-4-methylpiperazine linked to a tetrahydroisoquinoline moiety through a four-carbon chain have shown significant inhibitory activity on ABCB1, highlighting the potential of such compounds in overcoming drug resistance in cancer treatment (Colabufo, Berardi, Perrone, Rapposelli, Digiacomo, Vanni, Balsamo, 2008).
Antimicrobial Agents
Compounds structurally related to N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, specifically those involving tetrahydroquinoline and piperazine elements, have been evaluated for their antibacterial activities. For instance, temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, has shown broad-spectrum antimicrobial activity, suggesting potential applications of similar compounds in treating bacterial infections (Chu, Nordeen, Hardy, Swanson, Giardina, Pernet, Plattner, 1991).
Corrosion Inhibition
Derivatives of 8-hydroxyquinoline, which share some structural features with N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, have been studied for their effectiveness as corrosion inhibitors. These studies reveal that such compounds can offer significant protection against corrosion in metal surfaces, indicating potential industrial applications in protecting materials from corrosive environments (About, Faydy, Benhiba, Kerroum, Kaichouh, Oudda, Guenbour, Lakhrissi, Warad, Zarrouk, 2020).
Neuropharmacology
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide may also have implications in neuropharmacology due to the relevance of its structural components in neurological research. For instance, tetrahydroquinoline and piperazine derivatives have been explored for their dopamine agonist properties, which could be significant in developing treatments for neurodegenerative diseases such as Parkinson's disease (Jacob, Nichols, Kohli, Glock, 1981).
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-19-6-4-8-22(16-19)28-26(33)25(32)27-18-24(31-14-12-29(2)13-15-31)21-9-10-23-20(17-21)7-5-11-30(23)3/h4,6,8-10,16-17,24H,5,7,11-15,18H2,1-3H3,(H,27,32)(H,28,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUZXIFBSVXGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide |
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